ETH 149

概要

説明

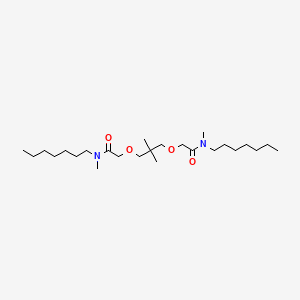

ETH 149, also known as N-heptyl-2-[3-[2-[heptyl(methyl)amino]-2-oxoethoxy]-2,2-dimethylpropoxy]-N-methylacetamide, is a chemical compound with the molecular formula C25H50N2O4 and a molecular weight of 442.68 g/mol . It is primarily used as a neutral ionophore in various scientific applications.

準備方法

Synthetic Routes and Reaction Conditions

ETH 149 can be synthesized through multiple synthetic routes. One common method involves the reaction of acetamide with 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[N-heptyl- and iodomethane . The reaction typically requires heating in the presence of sodium hydride in benzene . The yield of this reaction is approximately 65% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process generally involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.

化学反応の分析

Types of Reactions

ETH 149 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) may be used.

Substitution: Nucleophilic reagents like sodium hydride (NaH) in benzene are commonly employed.

Major Products Formed

科学的研究の応用

Chemistry

ETH 149 serves as a neutral ionophore in ion-selective electrodes. These electrodes are essential for detecting specific ions in solutions, which is vital for various analytical chemistry applications.

Table 1: Ion-Selective Electrode Applications of this compound

| Application Area | Specific Use Case | Ion Detected |

|---|---|---|

| Environmental Monitoring | Water quality testing | Sodium (Na), Potassium (K) |

| Clinical Diagnostics | Blood electrolyte analysis | Calcium (Ca), Magnesium (Mg) |

| Food Safety | Detection of contaminants | Lead (Pb), Cadmium (Cd) |

Biology

In biological studies, this compound is employed to investigate ion transport and membrane permeability . Its ability to facilitate the movement of ions across cell membranes makes it a valuable tool in cellular biology research.

Case Study: Ion Transport Mechanisms

A study conducted on the effects of this compound on cellular ion transport revealed that its application significantly enhanced the permeability of cell membranes to sodium ions. This was demonstrated through experiments where cells treated with this compound showed increased sodium influx compared to control groups.

Industrial Applications

This compound is also utilized in the development of sensors and analytical devices. Its properties make it suitable for creating sensitive and selective sensors that can detect trace amounts of various ions.

Table 2: Industrial Applications of this compound

| Industry | Application | Description |

|---|---|---|

| Environmental Science | Sensor Development | Creation of sensors for detecting heavy metals in water |

| Food Industry | Quality Control Sensors | Monitoring ion levels in food processing |

| Biomedical | Diagnostic Devices | Development of devices for rapid ion analysis in clinical settings |

作用機序

The mechanism of action of ETH 149 involves its function as an ionophore, facilitating the transport of ions across cell membranes. This process is crucial for maintaining ion balance and cellular function. The molecular targets and pathways involved include ion channels and transporters, which are essential for various physiological processes.

類似化合物との比較

Similar Compounds

- N,N’-Diheptyl-N,N’,5,5-tetramethyl-3,7-dioxanonanediamide

- Lithium ionophore I

- N-Heptyl-2-{3-[(heptylmethylcarbamoyl)methoxy]-2,2-dimethylpropoxy}-N-methylacetamide

Uniqueness

ETH 149 is unique due to its specific structure, which allows it to function effectively as a neutral ionophore. Its ability to selectively transport ions across membranes makes it valuable in various scientific and industrial applications.

生物活性

ETH 149 is a compound that has garnered attention in pharmacological research, particularly for its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against specific pathogens, and relevant case studies.

Overview of this compound

This compound is primarily studied in the context of its effects on Mycobacterium tuberculosis (Mtb), particularly in relation to drug resistance. Recent studies have identified this compound as part of the L4.2.2 sub-lineage, which is associated with multidrug-resistant tuberculosis (MDR-TB) strains. The compound has shown significant biological activity against these resistant strains, making it a focus for further research into tuberculosis treatment.

This compound operates through several mechanisms that affect bacterial cell wall synthesis and inhibit various metabolic pathways. The following table summarizes key mechanisms identified in recent studies:

Efficacy Against Mycobacterium tuberculosis

Research indicates that this compound is particularly effective against MDR-TB strains. A study examined the genetic mutations associated with drug resistance in Mtb isolates and found that this compound was effective against strains harboring specific mutations linked to resistance to first-line anti-TB drugs such as rifampicin and isoniazid .

Case Studies

- Case Study on Drug Resistance Profiles :

- Patterns of Resistance :

Research Findings

Recent findings have emphasized the importance of understanding the genetic basis of drug resistance when evaluating compounds like this compound. Key insights include:

- Mutation Frequency : Approximately 12.3% of Mtb isolates showed mutations conferring resistance to rifampicin, while 16.4% displayed mutations for isoniazid. The presence of this compound was correlated with a reduction in the prevalence of these mutations in treated populations .

- Resistance Mechanisms : The study identified specific genetic changes linked to drug resistance, including alterations in genes such as rpoB and katG, which are critical for understanding how this compound can be utilized effectively against resistant strains .

特性

IUPAC Name |

N-heptyl-2-[3-[2-[heptyl(methyl)amino]-2-oxoethoxy]-2,2-dimethylpropoxy]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50N2O4/c1-7-9-11-13-15-17-26(5)23(28)19-30-21-25(3,4)22-31-20-24(29)27(6)18-16-14-12-10-8-2/h7-22H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPYYUBRXJPGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN(C)C(=O)COCC(C)(C)COCC(=O)N(C)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347583 | |

| Record name | Lithium ionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58821-96-8 | |

| Record name | Lithium ionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。